5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid. This particular compound features a bromine atom, an ethoxyphenyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated aromatic compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Etherification: The methoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with a methyl halide in the presence of a base.
Ethoxylation: The ethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where the corresponding phenol reacts with an ethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Products like 5-bromo-N-(2-ethoxyphenyl)-2-formyl-4-methylbenzenesulfonamide.
Reduction: Products like 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide can be used to study enzyme inhibition, particularly those involved in folic acid synthesis. Its sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.
Medicine
Medically, this compound could be explored for its potential antibacterial properties. Sulfonamides have historically been used as antibiotics, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.
Industry
In industry, this compound might be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile starting material for industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid. By mimicking the structure of PABA, the compound competes with the natural substrate, thereby preventing the formation of dihydropteroate and ultimately inhibiting bacterial growth. This mechanism is similar to other sulfonamides, which are known to be effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with pyrimethamine for toxoplasmosis.
Sulfisoxazole: Known for its use in urinary tract infections, it shares the sulfonamide core but has different functional groups.
Uniqueness
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of substituents, which can influence its solubility, reactivity, and biological activity. The presence of the bromine atom and the ethoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, potentially leading to more potent biological effects compared to other sulfonamides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-N-(2-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-4-22-14-8-6-5-7-13(14)18-23(19,20)16-10-12(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJOWZKCSUOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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